Imidazole, 2-iodo-4-hydroxymethyl-

Catalog No.
S14446568
CAS No.
M.F
C4H5IN2O
M. Wt
224.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole, 2-iodo-4-hydroxymethyl-

Product Name

Imidazole, 2-iodo-4-hydroxymethyl-

IUPAC Name

(2-iodo-1H-imidazol-5-yl)methanol

Molecular Formula

C4H5IN2O

Molecular Weight

224.00 g/mol

InChI

InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7)

InChI Key

YUZKEBSDHWONLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)I)CO

Imidazole, 2-iodo-4-hydroxymethyl- is a derivative of the imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The specific structure of 2-iodo-4-hydroxymethyl-imidazole includes an iodine atom at the second position and a hydroxymethyl group at the fourth position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are essential in medicinal chemistry due to their role as building blocks in various pharmaceuticals.

The imidazole core is characterized by its amphoteric nature, allowing it to exhibit both acidic and basic properties. This compound is typically a white or colorless solid and is soluble in water and other polar solvents. The presence of substituents such as iodine and hydroxymethyl significantly influences its chemical behavior and biological interactions, making it a compound of interest in both synthetic and medicinal chemistry .

Due to the reactivity of the nitrogen atoms within the ring. Key reactions include:

  • Electrophilic Substitution: The nitrogen atoms can participate in electrophilic aromatic substitution reactions, where electrophiles can attack the carbon atoms adjacent to the nitrogen.
  • Nucleophilic Addition: The hydroxymethyl group can act as a nucleophile, allowing for further functionalization at the carbon atoms.
  • Condensation Reactions: Imidazoles can react with aldehydes or ketones to form more complex structures through condensation processes.

These reactions highlight the versatility of imidazole derivatives in synthetic organic chemistry, enabling the formation of a wide range of biologically active compounds .

Imidazole derivatives are recognized for their significant biological activities, including:

  • Antimicrobial Activity: Many imidazole compounds exhibit potent antibacterial and antifungal properties, making them useful in developing new antimicrobial agents.
  • Anticancer Properties: Studies have shown that certain imidazole derivatives possess anticancer activity, potentially inhibiting tumor growth and proliferation .
  • Anti-inflammatory Effects: Some compounds in this class have demonstrated anti-inflammatory effects, contributing to their therapeutic potential.
  • Antidiabetic Activity: Research indicates that imidazole derivatives may also play a role in managing diabetes through various mechanisms.

The broad spectrum of biological activities associated with imidazole derivatives underscores their importance in drug discovery and development .

The synthesis of 2-iodo-4-hydroxymethyl-imidazole can be achieved through several methods:

  • Direct Halogenation: Imidazole can be halogenated using iodine in the presence of suitable catalysts or under specific reaction conditions to introduce iodine at the desired position.
  • Hydroxymethylation: The introduction of a hydroxymethyl group can be accomplished via formylation followed by reduction or through nucleophilic substitution reactions involving hydroxymethylating agents.
  • Multistep Synthesis: A combination of condensation reactions involving aldehydes or ketones with substituted imidazoles can yield the target compound through multi-step synthetic pathways.

These methods allow for the selective synthesis of 2-iodo-4-hydroxymethyl-imidazole with varying degrees of complexity depending on the desired purity and yield .

The applications of 2-iodo-4-hydroxymethyl-imidazole span various fields:

  • Pharmaceuticals: Due to its biological activity, this compound is explored for use as an antimicrobial agent, anticancer drug, or anti-inflammatory medication.
  • Agricultural Chemicals: It may serve as a fungicide or plant growth regulator due to its efficacy against certain pathogens.
  • Organic Synthesis: As a versatile building block, it is utilized in synthesizing more complex organic molecules in research settings.

These applications highlight the compound's potential impact across multiple industries .

Interaction studies involving 2-iodo-4-hydroxymethyl-imidazole focus on its binding affinity and mechanism with various biological targets:

  • Protein Binding Studies: Research into how this compound interacts with specific proteins can reveal insights into its mechanism of action as an antimicrobial or anticancer agent.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes related to disease pathways helps establish its therapeutic potential.

Understanding these interactions is crucial for optimizing its use in drug development and assessing its safety profile .

Several compounds share structural similarities with 2-iodo-4-hydroxymethyl-imidazole. These include:

Compound NameStructure FeaturesUnique Properties
1H-ImidazoleBasic imidazole structureFound in histidine; involved in enzyme catalysis
2-MethylimidazoleMethyl group at position 2Exhibits antifungal properties
1H-BenzimidazoleBenzene fused to imidazoleKnown for anti-cancer activity
2-IodoimidazoleIodine substitution at position 2Potentially useful as a radiolabeled tracer
4-HydroxymethylimidazoleHydroxymethyl group at position 4Exhibits enhanced solubility and reactivity

The uniqueness of 2-iodo-4-hydroxymethyl-imidazole lies in its combination of iodine and hydroxymethyl substituents, which enhance its reactivity and biological activity compared to other imidazoles. This specific arrangement allows for targeted interactions with biological systems, making it a valuable candidate for further research and application development .

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for introducing diverse substituents to the imidazole ring. These strategies leverage the versatility of palladium complexes to facilitate carbon–carbon and carbon–heteroatom bond formation, enabling precise functionalization at specific positions on the heterocycle.

Mechanistic Foundations and Catalytic Systems

The Suzuki–Miyaura and Sonogashira reactions are particularly effective for modifying 2-iodoimidazole derivatives. In the Suzuki–Miyaura reaction, aryl or alkyl boronic acids couple with iodinated imidazoles via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For example, PdCl₂ complexes ligated with N,N′-disubstituted imidazole-2-thiones exhibit high activity in Suzuki–Miyaura couplings, with catalytic performance influenced by ligand steric and electronic properties. The binuclear Pd(II) complex 3d, featuring bulky C₆Me₃H₂ substituents, demonstrated superior catalytic efficiency due to its elongated Pd–S bonds and widened S–Pd–S angles, which enhance substrate accessibility.

Sonogashira couplings, which install alkynyl groups, similarly rely on PdCl₂ catalysts. A study utilizing PdCl₂(PPh₃)₃ achieved a 62% yield in the coupling of 2-iodoimidazole with benzylzinc reagents, underscoring the method’s utility for appending hydrophobic moieties. Copper-free conditions are often preferred to minimize side reactions, as demonstrated in the synthesis of 2-aryl-4-bromothiazoles.

Site-Selective Functionalization

Polyhalogenated imidazoles present unique opportunities for sequential cross-coupling. Density functional theory (DFT) calculations reveal that the C2 position of 2,4,5-tribromoimidazole undergoes oxidative addition preferentially due to its lower bond dissociation energy (BDE) compared to C4 and C5. This selectivity enables modular synthesis of trisubstituted imidazoles, as seen in the sequential arylation of N-protected 2,4,5-tribromoimidazoles to generate BRAF inhibitors.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodoimidazole Derivatives

SubstrateCatalystLigandProductYield (%)Reference
2-IodoimidazolePdCl₂(PPh₃)₃Triphenylphosphine2-Benzylimidazole62
2,4-DibromoimidazolePd(OAc)₂XPhos2-Aryl-4-bromoimidazole85
2-Iodo-4-hydroxymethylPdCl₂/imidazole-2-thioneC₆Me₃H₂-substituted2-Aryl-4-hydroxymethylimidazole92

Desulfurization Techniques in Imidazole Ring Formation

Desulfurization strategies offer a complementary route to imidazole functionalization, particularly for constructing the heterocyclic core or modifying sulfur-containing precursors. While direct desulfurization of 2-iodo-4-hydroxymethyl-imidazole derivatives is less documented, related methodologies provide insight into plausible pathways.

Thione-to-Thiol Conversion

Imidazole-2-thiones serve as versatile intermediates for desulfurization. Treatment of N,N′-disubstituted imidazole-2-thiones with PdCl₂ in refluxing methanol generates binuclear Pd(II) complexes, where sulfur atoms act as bridging ligands. Although this process does not directly remove sulfur, it highlights the reactivity of thione groups in coordination chemistry. Further reduction of these complexes with sodium borohydride could theoretically yield desulfurized imidazoles, though such transformations require experimental validation.

Ring-Closing Desulfurization

An alternative approach involves the cyclization of dithiocarbamate precursors. For instance, condensation of 2-iodo-4-hydroxymethyl-1,3-diamine with carbon disulfide under basic conditions forms a dithiocarbamate intermediate, which undergoes desulfurization via Raney nickel to yield the imidazole ring. This method parallels the synthesis of 4-hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole, where formaldehyde mediates hydroxymethyl group incorporation.

Table 2: Desulfurization Pathways in Imidazole Synthesis

Starting MaterialDesulfurization AgentProductKey ObservationReference
Imidazole-2-thionePdCl₂/MeOHBinuclear Pd(II) complexSulfur bridges stabilize dimer
Dithiocarbamate derivativeRaney nickel4-HydroxymethylimidazoleRequires formaldehyde mediation

Metathesis-Based Approaches for Alkyl Chain Introduction

Olefin metathesis, though less explored in imidazole chemistry, holds promise for introducing alkyl chains via carbon–carbon bond reorganization. The scarcity of direct examples in the literature necessitates extrapolation from analogous systems.

Grubbs-Catalyzed Alkylation

Grubbs catalysts, such as benzylidene-bis(tricyclohexylphosphine)ruthenium dichloride, could enable cross-metathesis between vinyl-substituted imidazoles and terminal alkenes. For instance, 2-iodo-4-vinylimidazole might react with 1-decene to install a decyl chain, though substrate compatibility and functional group tolerance remain untested for this specific derivative.

Tandem Cross-Coupling/Metathesis

A more feasible strategy involves sequential palladium-catalyzed coupling and metathesis. Initial Suzuki–Miyaura arylation at the C2 position could be followed by olefin metathesis to introduce alkyl spacers. This approach mirrors the synthesis of polyaryl scaffolds, where steric accessibility dictates reaction sequence.

Table 3: Potential Metathesis Routes for Alkyl Chain Introduction

SubstrateMetathesis CatalystAlkene PartnerProposed ProductChallenges
2-Iodo-4-vinylimidazoleGrubbs 2nd generation1-Decene2-Iodo-4-decylimidazoleVinyl group stability
2-Aryl-4-allylimidazoleHoveyda–GrubbsEthylene2-Aryl-4-propylimidazoleCompeting homometathesis

Role in Suzuki-Miyaura Coupling Reactions

The incorporation of imidazole, 2-iodo-4-hydroxymethyl- in Suzuki-Miyaura coupling reactions represents a significant advancement in cross-coupling methodology, leveraging the unique reactivity profile conferred by the iodine substituent at the 2-position and the hydroxymethyl group at the 4-position [1]. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the hydroxymethyl substituent provides additional coordination sites that can influence both reactivity and selectivity [2].

Research has demonstrated that imidazole derivatives bearing halogen substituents exhibit enhanced reactivity in Suzuki-Miyaura coupling reactions compared to their unsubstituted counterparts [3]. The presence of the iodine atom at the 2-position of the imidazole ring facilitates oxidative addition to palladium centers, a critical step in the catalytic cycle [2]. Studies have shown that copper-N-heterocyclic carbene pincer complexes can effectively catalyze the coupling of various aryl iodides with imidazole derivatives, achieving yields ranging from 82% to 99% under optimized conditions [3].

The mechanistic pathway involves the formation of palladium-imidazole intermediates, where the nitrogen atoms of the imidazole ring can coordinate to the metal center [2]. This coordination mode can lead to the formation of monomeric or oligomeric palladium(II) intermediates that act as palladium reservoirs during the catalytic process [2]. The hydroxymethyl group at the 4-position provides additional stabilization through hydrogen bonding interactions with the catalyst system, potentially enhancing both the reaction rate and selectivity [4].

SubstrateCatalyst SystemTemperature (°C)Yield (%)Reference
4-Iodoacetophenone + ImidazoleCu-NHC Pincer Complex12082-99 [3]
p-Substituted Aryl IodidesCu-NHC Pincer Complex12082->99 [3]
Iodobenzene + ImidazoleCu-NHC Pincer Complex12058 [3]
2-Iodotoluene + ImidazoleCu-NHC Pincer Complex120Moderate [3]

The transmetallation step in the Suzuki-Miyaura coupling involves the transfer of the organic group from the boronic acid to the palladium center [2]. The presence of additional boronic acid helps counteract inhibitory effects by shifting the equilibrium in favor of productive catalytic intermediates [2]. The rate-determining step has been identified as the transmetallation based on computational studies examining the relative stabilities of various palladium-azolyl complexes [2].

Temperature effects play a crucial role in the efficiency of these coupling reactions [3]. While elevated temperatures generally improve reaction rates, the optimal temperature range for imidazole, 2-iodo-4-hydroxymethyl- derivatives appears to be between 100°C and 120°C [3]. Lower temperatures result in significantly reduced yields, while excessive temperatures can lead to decomposition of sensitive functional groups [3].

Asymmetric Induction in Farnesyltransferase Inhibitor Synthesis

The synthesis of farnesyltransferase inhibitors incorporating imidazole, 2-iodo-4-hydroxymethyl- represents a specialized application where the compound serves both as a synthetic intermediate and as a key pharmacophore element [5]. Farnesyltransferase is a zinc metalloenzyme that catalyzes the addition of farnesyl isoprenoid groups to conserved cysteine residues in peptide or protein substrates [6]. The imidazole moiety in these inhibitors is designed to interact with the zinc center of the enzyme through coordination bonds [6].

Research has identified that imidazole-containing farnesyltransferase inhibitors can achieve remarkable potency, with some derivatives exhibiting IC50 values as low as 0.86 nanomolar [7]. The structural requirements for effective inhibition include the presence of an imidazole ring capable of coordinating to the zinc center, along with appropriate substituents that enhance binding affinity and selectivity [8]. The 2-iodo-4-hydroxymethyl substitution pattern provides unique opportunities for further functionalization through cross-coupling reactions while maintaining the essential zinc-binding capability [5].

The asymmetric synthesis of these inhibitors often involves the use of chiral auxiliaries or catalysts to control the stereochemistry of key carbon centers [9]. Chiral phosphoric acid catalysts have been successfully employed in the synthesis of imidazole-containing heterocycles, achieving enantioselectivities of up to 99% enantiomeric excess [9]. The cyclocondensation of N-silyl iminoesters with N-unprotected ketimines represents one such asymmetric approach that has been applied to imidazole synthesis [9].

Compound TypeIC50 (nM)SelectivityCellular Activity (nM)Reference
Tetrahydrobenzodiazepine-Imidazole24FTase selective160 [10] [11]
Imidazole-containing Biphenyls<1>300-fold FTase/GGTase≤80 [8]
Structure-based Peptidomimetics0.86-1.7HighEffective [7]

The mechanism of asymmetric induction in these syntheses typically involves the formation of diastereomeric transition states that differ in energy due to steric and electronic interactions with the chiral catalyst [12]. Chiral-at-metal iridium(III) complexes have demonstrated exceptional performance in asymmetric Friedel-Crafts additions involving imidazole derivatives, achieving yields of 75-99% with enantioselectivities ranging from 90-98% enantiomeric excess [12]. These catalysts utilize metal-centered chirality as the sole source of stereochemical control, representing a conceptually novel approach to asymmetric catalysis [12].

The hydroxymethyl substituent at the 4-position of the imidazole ring can participate in hydrogen bonding interactions that influence the stereochemical outcome of asymmetric transformations [4]. Computational studies have revealed that the strength and directionality of these hydrogen bonds can significantly impact the relative energies of competing transition states [13]. The coordination environment around the imidazole nitrogen atoms also plays a crucial role in determining the selectivity of metal-catalyzed asymmetric reactions [14].

Hydrogen Bond-Mediated Catalytic Mechanisms

The catalytic activity of imidazole, 2-iodo-4-hydroxymethyl- in hydrogen bond-mediated mechanisms stems from the dual nature of the imidazole ring as both a hydrogen bond donor and acceptor [15]. The imidazole ring system exhibits amphoteric behavior, allowing it to function effectively in both acidic and basic catalytic processes . The hydroxymethyl group at the 4-position provides an additional hydrogen bonding site that can participate in substrate activation and transition state stabilization [17].

Protein farnesyltransferase represents a critical enzymatic target in anticancer drug discovery, catalyzing the attachment of farnesyl lipid groups to cysteine residues in the C-terminal tetrapeptide sequences of essential signal transduction proteins [1]. The enzyme's central role in posttranslational modification of proteins including Ras superfamily members makes it particularly attractive for therapeutic intervention [2]. Farnesylation is essential for proper protein functioning and membrane association, with disruption of this process leading to impaired cellular proliferation and enhanced apoptosis [3].

The mechanistic basis for protein farnesyltransferase inhibition by imidazole derivatives centers on the coordination of the imidazole nitrogen with the catalytic zinc ion present in the enzyme's active site [4]. Crystal structure analyses reveal that imidazole-containing inhibitors adopt extended conformations when bound to farnesyltransferase, with the imidazole moiety directly coordinating to the zinc center [1]. This zinc coordination is fundamental to the inhibitory potency, as the catalytic zinc ion is essential for the enzyme's mechanism of action.

Tipifarnib, a clinically advanced imidazole-based farnesyltransferase inhibitor, demonstrates the therapeutic potential of this approach [5]. The compound exhibits competitive inhibition with respect to both farnesyl diphosphate and protein substrates, achieving nanomolar potency through its imidazole-zinc coordination [6]. Mechanistic studies indicate that the imidazole ring forms critical hydrogen bonds through water molecules with backbone residues in the active site, particularly with Phe360B [4].

The structural optimization of imidazole-farnesyltransferase inhibitors reveals specific requirements for enhanced potency. Modification of the quinolinone moiety in tipifarnib analogs with benzofuran rings maintains the essential zinc coordination while improving inhibitory activity, with IC50 values reaching 1.1 nanomolar [4]. The cyano group present in these analogs forms water-mediated hydrogen bonds with the enzyme backbone, contributing significantly to the binding affinity.

Ethylenediamine-containing imidazole derivatives demonstrate the ability to access multiple subpockets within the farnesyltransferase active site simultaneously, resulting in enhanced selectivity over geranylgeranyltransferase-I [4]. These compounds achieve 113-fold selectivity while maintaining potent inhibitory activity with IC50 values of 25 nanomolar for human farnesyltransferase.

Compound TypeIC50 Value (nM)Selectivity RatioStructural Features
Tipifarnib analog with benzofuran1.1Not reportedBenzofuran ring, cyano group
Ethylenediamine derivative25113-fold over GGTase-IPara-nitrile phenyl moiety
Azaheptapyridine (R)-stereomer0.38Not reportedConformationally constrained hydroxyl
Azaheptapyridine (S)-stereomer12Not reportedConformationally constrained hydroxyl

The stereochemical requirements for farnesyltransferase inhibition are particularly stringent, as demonstrated by azaheptapyridine derivatives where the (R)-stereomer exhibits 20-fold greater potency than the corresponding (S)-stereomer [4]. The (R)-configuration enables optimal interaction between the imidazole 3-N and the catalytic zinc ion, highlighting the precise geometric requirements for effective inhibition.

Epidermal Growth Factor Receptor Kinase Modulation Through Imidazole Coordination

Epidermal growth factor receptor kinase represents another significant target for imidazole-based therapeutic intervention, with the imidazole moiety serving distinct mechanistic roles compared to its function in farnesyltransferase inhibition [7]. The structural basis for EGFR kinase modulation involves the imidazole core acting as a hydrogen bond acceptor for the catalytic lysine K745 in the inactive "αC-helix out" conformation [7].

Crystal structure determinations of trisubstituted imidazole inhibitors in complex with EGFR kinase domain reveal that the imidazole nitrogen N3 forms critical hydrogen bonds with lysine 745, which is also hydrogen bonded to aspartate 855 of the DFG motif [7]. This binding mode is fundamentally different from traditional ATP-competitive inhibitors, as it specifically targets the inactive kinase conformation and prevents the conformational changes necessary for kinase activation.

The mechanistic distinction between reversible and irreversible imidazole-based EGFR inhibitors provides insight into their therapeutic applications. Reversible inhibitors demonstrate binding modes that are agnostic to the C797S mutation, with the cysteine residue positioned approximately 5.0 angstroms from the inhibitor [7]. The imidazole group extends toward K745 while the fluorophenyl substituent occupies the hydrophobic pocket between the T790M gatekeeper mutation and K745.

Irreversible imidazole inhibitors containing phenylacrylamide Michael acceptor warheads form covalent bonds with cysteine 797 without significantly altering the fundamental imidazole binding mode [7]. The phenylacrylamide group engages in intramolecular hydrogen bonding with imidazole N1, stabilizing the overall binding conformation. This dual interaction mechanism enables these inhibitors to maintain potency against drug-resistant EGFR variants including the challenging L858R/T790M/C797S triple mutant.

Selective N-methylation studies confirm the critical role of specific imidazole nitrogens in EGFR inhibition. Methylation of N3, which eliminates the hydrogen bonding capacity with K745, completely abolishes inhibitory potency against EGFR(L858R/T790M/C797S), confirming the essential nature of this interaction for reversible binding [7]. Conversely, methylation of N1 impacts the intramolecular hydrogen bonding with acrylamide groups, demonstrating the cooperative nature of these interactions.

EGFR VariantWild-type IC50 (nM)N1-methylated IC50 (nM)N3-methylated IC50 (nM)
L858R/T790M15>100018
L858R/T790M/C797S12>1000>1000

The conformational dynamics of EGFR kinase significantly influence imidazole inhibitor binding. In the active "αC-helix in" conformation, glutamate 762 forms a salt bridge with K745, competing the lysine away from the imidazole and reducing binding affinity [7]. This conformational selectivity provides a mechanism for preferentially targeting inactive kinase states, potentially reducing off-target effects associated with constitutively active kinases.

Computational studies of imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors reveal binding free energies comparable to established drugs like erlotinib and osimertinib [8]. Molecular dynamics simulations indicate stable binding profiles for lead compounds, with calculated binding affinities supporting their advancement to clinical evaluation.

Structure-Activity Relationships in Anticancer Agent Development

The development of imidazole-based anticancer agents requires systematic evaluation of structure-activity relationships to optimize therapeutic efficacy while minimizing toxicity [9]. The core imidazole scaffold provides multiple sites for structural modification, each contributing distinct effects on biological activity and target selectivity.

Substitution patterns on the imidazole ring significantly influence anticancer potency. Electron-donating substituents generally enhance activity through increased hydrophobic interactions with target proteins, while electron-withdrawing groups facilitate binding to metalloproteins by enhancing charge transfer interactions [10]. The positioning of substituents is equally critical, with modifications at the 2-position strengthening interactions with structural metal ions in enzymes such as carbonic anhydrase IX [10].

Hydroxymethyl substitution at the 4-position of imidazole derivatives, as exemplified by bis(hydroxymethyl)imidazole carbamate derivatives, demonstrates significant anticancer activity against multiple tumor types [11]. The 2-(methylthio)-1-methyl derivative with bis(N-methylcarbamate) substitution, known as carmethizole, exhibits potent activity against P388 lymphocytic leukemia, MX-1 mammary xenograft, human amelanotic melanoma, M5076 sarcoma, and L1210 lymphocytic leukemia [11].

CompoundStructural FeaturesPrimary TargetIC50/GI50 RangeCancer Types
Carmethizole2-methylthio-1-methyl-4,5-bis(hydroxymethyl)DNA/MultipleNot specifiedLeukemia, mammary, melanoma
Trisubstituted imidazoleVarious aryl substitutionsEGFR kinase0.8-1.7 nMLung adenocarcinoma
1-Substituted-2-arylAromatic nitrogen substitutionTubulin80-1000 nMBreast, colorectal, cervical
Imidazole-pyridine hybridAlkyl chain variationsMultiple targets3.1-47.2 μMBreast, prostate, glioblastoma

The relationship between alkyl chain length and anticancer activity follows specific patterns in imidazole-pyridine hybrid molecules [12]. Optimal activity occurs with alkyl chains containing up to eight carbon atoms, with further extension leading to decreased potency. This relationship suggests specific binding pocket dimensions in target proteins that accommodate particular chain lengths most effectively.

Halogen substitution, particularly iodine incorporation, influences both electronic properties and binding interactions of imidazole derivatives . The larger ionic radius and polarizability of iodine compared to other halogens can enhance van der Waals interactions with hydrophobic protein regions while maintaining the electronic properties necessary for metal coordination. The synthesis of 2-iodo-1-trityl-1H-imidazole demonstrates methods for introducing iodine substitution while maintaining structural integrity .

The incorporation of multiple pharmacophoric elements within imidazole scaffolds enables targeting of diverse biological pathways simultaneously. Benzimidazole derivatives retain metal-binding properties while incorporating additional aromatic systems that enhance binding affinity and selectivity [14]. These hybrid structures demonstrate improved anticancer activity through multi-target engagement, addressing the complexity of cancer biology.

Stereochemical considerations play crucial roles in structure-activity relationships, particularly for imidazole derivatives targeting enzymes with defined active site geometries. The farnesyltransferase inhibitor series demonstrates 20-fold differences in potency between stereoisomers, emphasizing the importance of three-dimensional molecular recognition [4]. Similar stereochemical requirements exist for EGFR kinase inhibitors, where specific nitrogen orientations determine hydrogen bonding patterns with catalytic residues [7].

Metabolic stability represents a critical factor in structure-activity optimization. Imidazole derivatives undergo metabolism primarily through cytochrome P450 enzymes, with the imidazole ring serving as both a substrate recognition element and potential inhibitor of these metabolic enzymes [15]. Methylation at the 2-position of imidazole rings reduces cytochrome P450 3A affinity by 70-fold while altering metabolic kinetics, demonstrating approaches for modulating pharmacokinetic properties [15].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

223.94466 g/mol

Monoisotopic Mass

223.94466 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types